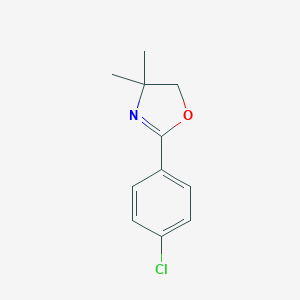
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent anti-inflammatory and antioxidant agent that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits NF-κB, a transcription factor that promotes inflammation and cancer. Additionally, it induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed.
Efectos Bioquímicos Y Fisiológicos
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, it has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and efficacy. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and formulation of 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for therapeutic use.
Métodos De Síntesis
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is synthesized from the natural triterpenoid compound, ursolic acid. The synthesis involves several steps, including oxidation, cyclization, and chlorination. The final product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Número CAS |
33554-30-2 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
Clave InChI |
XCQDCQKNZXMXGM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



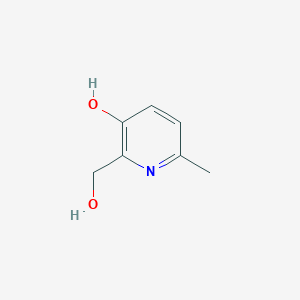
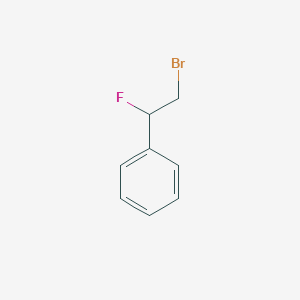
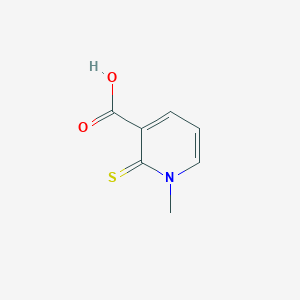

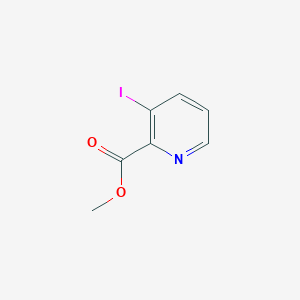
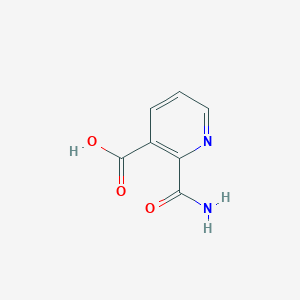

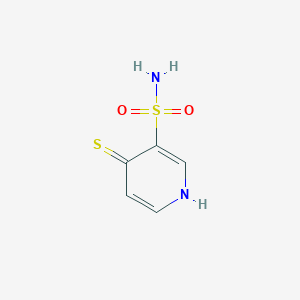
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
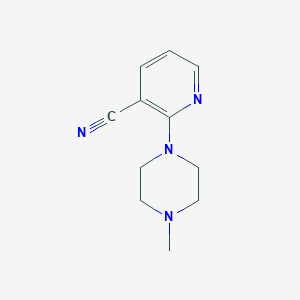
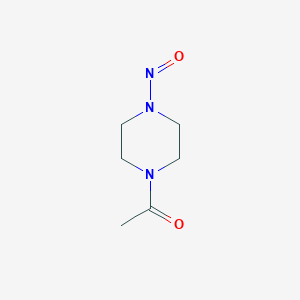
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)